molecular formula C15H13FO2 B6364937 2-(4-Ethylphenyl)-5-fluorobenzoic acid CAS No. 1182425-77-9

2-(4-Ethylphenyl)-5-fluorobenzoic acid

Cat. No.: B6364937
CAS No.: 1182425-77-9
M. Wt: 244.26 g/mol
InChI Key: VYTWIJXVYWSPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethylphenyl)-5-fluorobenzoic acid is a fluorinated aromatic carboxylic acid intended for research and development purposes. This compound is of significant interest in medicinal chemistry and chemical synthesis as a versatile building block. The molecular scaffold, featuring a benzoic acid core substituted with both fluorine and a bi-aryl ethyl group, is commonly utilized in the design and synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. Fluorobenzoic acids, in general, are frequently employed as precursors in synthetic organic chemistry. For instance, they can be esterified to form derivatives like ethyl 4-fluorobenzoate or serve as key intermediates in the development of receptor antagonists for neuroimaging, as demonstrated by the use of 4-fluorobenzoic acid in the synthesis of 5-HT1A antagonists . The incorporation of fluorine into organic compounds is a standard strategy to modulate their electronic properties, metabolic stability, and binding affinity. Furthermore, the ethylphenyl moiety can enhance the compound's lipophilicity, potentially influencing its pharmacokinetic properties. Researchers can leverage this chemical as a starting material for synthesizing novel compounds or as a standard in analytical method development. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the compound's suitability for their specific experimental objectives.

Properties

IUPAC Name

2-(4-ethylphenyl)-5-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-2-10-3-5-11(6-4-10)13-8-7-12(16)9-14(13)15(17)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTWIJXVYWSPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681259
Record name 4'-Ethyl-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182425-77-9
Record name 4'-Ethyl-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-5-fluorobenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2-(4-Ethylphenyl)-5-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-5-fluorobenzoic acid involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved are determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Positions Key Features
2-(4-Ethylphenyl)-5-fluorobenzoic acid 1261929-65-0 C₁₅H₁₃FO₂ 244.26 2-(4-Ethylphenyl), 5-F Baseline compound; moderate steric hindrance, balanced lipophilicity
4-(4-Ethylphenyl)-3-fluorobenzoic acid 1261929-65-0 C₁₅H₁₃FO₂ 244.26 4-(4-Ethylphenyl), 3-F Altered substitution pattern may reduce steric hindrance
3-(4-Ethylphenyl)-4-fluorobenzoic acid 1261901-66-9 C₁₅H₁₃FO₂ 244.26 3-(4-Ethylphenyl), 4-F Increased polarity due to adjacent fluorine and carboxylic acid groups
5-(4-tert-Butylphenyl)-2-fluorobenzoic acid 926220-65-7 C₁₇H₁₇FO₂ 272.31 5-(4-tert-Butylphenyl), 2-F Bulkier tert-butyl group enhances lipophilicity and metabolic stability
2-((2,6-Dichlorophenyl)amino)-5-fluorobenzoic acid - C₁₃H₉Cl₂FNO₂ 316.12 2-(Dichlorophenyl)amino, 5-F Amino group introduces hydrogen-bonding potential; higher halogen content

Structural Insights :

  • Substituent Position : Shifting the ethylphenyl or fluorine group (e.g., from 2- to 4-position) alters steric and electronic properties, impacting binding to biological targets like cyclooxygenase (COX) enzymes .

Functional Group Variants

Table 2: Derivatives with Modified Functional Groups

Compound Name CAS No. Functional Group Modification Key Properties
(2RS)-2-(4-Ethylphenyl)-propanoic acid 3585-52-2 Propanoic acid chain Reduced aromaticity; lower acidity (pKa ~4.5–5.0) compared to benzoic acid
Ethyl 2-amino-5-fluorobenzoate 446-32-2 Ester (ethyl) and amino group Enhanced lipophilicity; ester group increases metabolic lability
2-(Carboxymethyl)-5-fluorobenzoic acid 583880-95-9 Carboxymethyl side chain Dicarboxylic acid structure; higher water solubility at neutral pH

Functional Group Impact :

  • Carboxylic Acid vs. Ester: The ethyl ester derivative (Ethyl 2-amino-5-fluorobenzoate) exhibits higher cell membrane permeability but requires enzymatic hydrolysis for activation .
  • Dual Carboxylic Acids : 2-(Carboxymethyl)-5-fluorobenzoic acid’s additional carboxymethyl group increases polarity, making it suitable for ionic interactions in drug-receptor complexes .

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